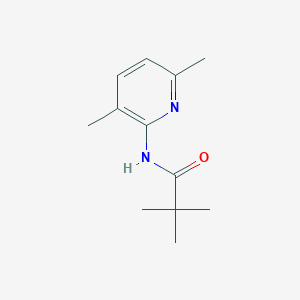

3-Fluoro-5-p-tolyloxy-phenylamine

Descripción general

Descripción

3-Fluoro-5-p-tolyloxy-phenylamine, also known as 3F-5-TPA, is a synthetic compound used in various scientific research applications. It is a derivative of phenylamine, which is an aromatic amine with a benzene ring and an amino group. 3F-5-TPA is an important research tool for studying the biochemical and physiological effects of drugs, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Biomarker Detection in Urine : Phenylamine, closely related to 3-Fluoro-5-p-tolyloxy-phenylamine, has been utilized in the development of a probe for detecting its biological metabolite in human urine. This probe, based on a lanthanide functionalized organic-inorganic hybrid material, demonstrates excellent sensitivity and selectivity for p-aminophenol (PAP), a metabolite of phenylamine. This advancement could serve as a potential diagnostic tool for home monitoring of PAP (Si-Jia Qin & B. Yan, 2018).

Neurotransmitter Monitoring : In a study involving 3,4-Dihydroxy-5-fluorophenylalanine (a compound similar to this compound), its potential as an analogue of dopa was explored. The study found that this compound could be used in direct external measurements of storage, degradation, and turnover of intracerebral dopamine, providing insights into neurotransmitter metabolism in fully conscious primates (E. Garnett et al., 1978).

Cancer Treatment Response Evaluation : Research involving 3,4-dihydroxy-6-[18F]-fluoro-l-phenylalanine (similar to this compound) has been used to evaluate treatment response in patients with recurrent malignant glioma undergoing antiangiogenic therapy. This study highlights the potential of such compounds in assessing progression-free survival and overall survival in cancer patients (Johannes Schwarzenberg et al., 2014).

Presynaptic Dopaminergic Function in Psychosis : Fluorinated analogues of 3,4-dihydroxyphenylalanine, closely related to this compound, were studied for their ability to probe presynaptic dopaminergic function. Such studies are crucial in understanding the role of dopaminergic abnormalities in psychosis and other neurological disorders (A. Egerton et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds such as 3-fluoro-l-tyrosine have been found to target proteins like superoxide dismutase [mn], mitochondrial

Biochemical Pathways

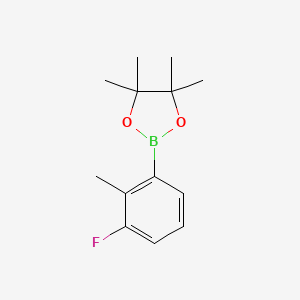

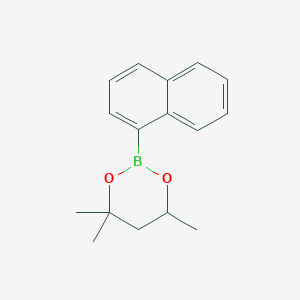

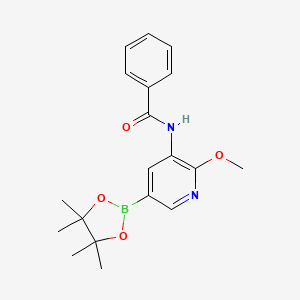

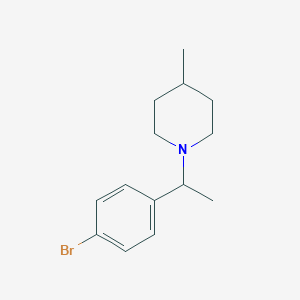

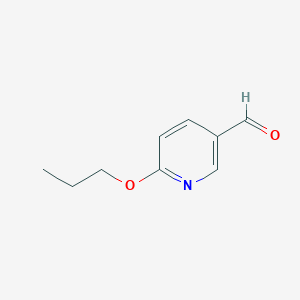

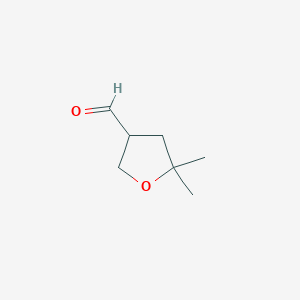

The biochemical pathways affected by 3-Fluoro-5-p-tolyloxyphenylamine are currently unknown. The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds . This pathway involves the transmetalation of organoboron reagents with palladium complexes .

Pharmacokinetics

Drug likeness parameters related to adme properties can be calculated using online tools . These parameters can provide insights into the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-p-tolyloxyphenylamine. Factors such as temperature, moisture, soil microbe and soil type could affect the rate of dissipation of similar compounds

Propiedades

IUPAC Name |

3-fluoro-5-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-4-12(5-3-9)16-13-7-10(14)6-11(15)8-13/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVKGFTTYCYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

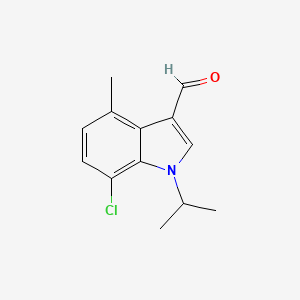

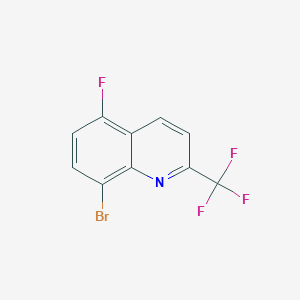

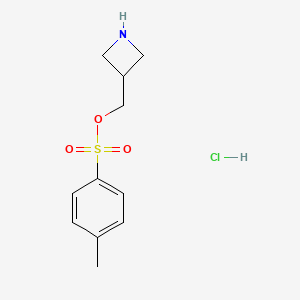

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)

![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)